molecular formula C18H14Cl2N2 B148830 Eberconazole CAS No. 128326-82-9

Eberconazole

Cat. No.: B148830
CAS No.: 128326-82-9
M. Wt: 329.2 g/mol
InChI Key: MPTJIDOGFUQSQH-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Eberconazole is fungicidal or fungistatic depending on the drug concentrations. It inhibits the Ergosterol synthesis which is an essential component of the cytoplasmic membrane. This leads to an alteration in its structure and function, thereby inhibiting the growth of the fungus .

Safety and Hazards

Eberconazole should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Eberconazole exerts fungicidal or fungistatic activity depending on concentration . It inhibits fungal growth by inhibiting ergosterol synthesis, an essential component of the fungal cytoplasmic membrane, leading to structural and functional changes . This interaction with enzymes and proteins involved in ergosterol synthesis is a key aspect of this compound’s biochemical role.

Cellular Effects

This compound binds to the phospholipid fraction of the cell and affects sterol synthesis intracellularly . At high concentrations, it causes the leakage of small molecules such as potassium ions, amino acids, inorganic phosphate, and nucleotides from the fungal cell, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ergosterol synthesis. Ergosterol is a crucial component of the fungal cytoplasmic membrane. By inhibiting its synthesis, this compound causes structural and functional changes in the cell, leading to fungal growth inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not fully documented. It has been noted that this compound exerts fungicidal activity at higher concentrations and fungistatic activity at lower concentrations

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. It has been shown to have broad antimicrobial spectrum of activity in vitro, and to be effective in dermatophytosis, candidiasis, and other yeast infections in in vitro and animal studies .

Metabolic Pathways

It is known that this compound inhibits the synthesis of ergosterol, a key component of the fungal cytoplasmic membrane . This suggests that this compound interacts with enzymes involved in the ergosterol synthesis pathway.

Chemical Reactions Analysis

Eberconazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Eberconazole is similar to other imidazole antifungal agents, such as clotrimazole, ketoconazole, and bifonazole . this compound has shown slightly higher potency compared to bifonazole and similar efficacy to clotrimazole in clinical studies . Its unique chemical structure, which includes a dibenzocycloheptene moiety, distinguishes it from other imidazole derivatives .

Similar Compounds

  • Clotrimazole
  • Ketoconazole
  • Bifonazole

This compound’s unique structure and broad-spectrum antifungal activity make it a valuable compound in the treatment of fungal infections and a subject of ongoing scientific research.

Properties

IUPAC Name

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTJIDOGFUQSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926104
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128326-82-9
Record name Eberconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128326-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eberconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eberconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBERCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Eberconazole?

A1: this compound, similar to other azole antifungals, exerts its activity by inhibiting the fungal enzyme lanosterol 14α-demethylase. [] This enzyme plays a crucial role in ergosterol biosynthesis, a vital component of the fungal cell membrane.

Q2: What are the downstream effects of this compound's inhibition of lanosterol 14α-demethylase?

A2: Inhibiting lanosterol 14α-demethylase disrupts ergosterol synthesis, ultimately leading to the accumulation of toxic sterol precursors and a depletion of ergosterol within the fungal cell membrane. [] This disruption compromises membrane integrity and function, resulting in fungal growth inhibition or death.

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they consistently refer to it as an "imidazole derivative." [, , , , ] This suggests the presence of an imidazole ring in its structure. For precise molecular information, consult this compound's chemical datasheet or a chemical database.

Q4: Is there information on this compound's compatibility with various materials or its stability under different conditions in the provided research?

A4: The provided research primarily focuses on this compound's antifungal activity and formulation for topical applications. Information regarding its broader material compatibility and stability under diverse conditions is not included in these abstracts.

Q5: Do the provided research articles discuss any catalytic properties or applications of this compound?

A5: No, the provided research focuses solely on this compound's antifungal properties and its use as a pharmaceutical agent. There is no mention of catalytic properties or applications.

Q6: Have computational chemistry techniques been used to study this compound?

A6: There is no mention of computational chemistry studies, such as simulations, calculations, or QSAR models, specifically related to this compound in the provided abstracts.

Q7: What formulations of this compound are discussed in the research, and are there strategies to enhance its stability or delivery?

A8: The research primarily focuses on topical formulations of this compound, particularly 1% creams. [, , , , , , , , , , ] Several studies explore alternative delivery systems to improve this compound's efficacy and patient compliance:

  • Niosomal Gel: Researchers developed an this compound-loaded niosomal gel, aiming to enhance its skin penetration and provide controlled drug release. [, ]
  • Microemulsion: A study investigated the use of microemulsions for transdermal this compound delivery, highlighting their potential for improved absorption and therapeutic effects. []
  • Microsponges: Ethyl cellulose microsponges were studied as carriers for controlled release and enhanced skin deposition of this compound. []

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound after topical application?

A10: One study indicated that after topical application in a micropig model, this compound was not detected in plasma, urine, or feces. [] This suggests minimal systemic absorption following topical use.

Q9: What types of in vitro and in vivo studies have been conducted to evaluate this compound's antifungal activity?

A9: Several in vitro and in vivo studies were conducted to assess this compound's efficacy:

  • In Vitro Susceptibility Testing: Researchers determined the minimum inhibitory concentrations (MICs) of this compound against various dermatophytes and Candida species using microdilution methods. [, , ] They found this compound to be highly active, even against strains resistant to other azoles like fluconazole. []
  • Animal Models: The efficacy of this compound was demonstrated in guinea pig models of cutaneous candidiasis, where it showed comparable efficacy to clotrimazole in resolving infections. [, ]
  • Clinical Trials: Numerous clinical trials (often open-label, randomized, and comparative) investigated this compound's efficacy in treating tinea infections (corporis, cruris, versicolor) and compared its performance to other antifungals like clotrimazole, miconazole, sertaconazole, and terbinafine. [, , , , , , , , , ]

Q10: Apart from the aforementioned formulation strategies, are there other approaches to improve this compound's delivery to specific targets or tissues?

A10: The provided abstracts primarily focus on topical delivery and enhancing skin penetration. There is no mention of targeted drug delivery approaches for this compound beyond topical applications.

Q11: Does the research explore any biomarkers for predicting this compound's efficacy, monitoring treatment response, or identifying potential adverse effects?

A15: The research predominantly uses clinical and mycological assessments, like symptom scores and potassium hydroxide (KOH) microscopy, to evaluate this compound's efficacy. [, , , , , ] There is no mention of specific biomarkers for predicting response, monitoring treatment, or identifying adverse effects in the provided abstracts.

Q12: What analytical methods are commonly employed to characterize, quantify, and monitor this compound?

A12: Several analytical techniques are mentioned in the research for this compound analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is frequently used to quantify this compound in both bulk form and pharmaceutical formulations. [, , ]
  • Reverse Phase HPLC (RP-HPLC): RP-HPLC methods are developed and validated for stability-indicating assays and simultaneous determination of this compound with other drugs in combined formulations. [, ]
  • Ultra-Performance Liquid Chromatography (UPLC): A stability-indicating RP-UPLC method is developed for simultaneous estimation of this compound with other components in a topical formulation. []
  • Spectrophotometry: This technique is employed to study the dissociation equilibria of this compound nitrate in various media. []

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